molecular formula C25H21ClN4O3 B11328848 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11328848
M. Wt: 460.9 g/mol
InChI Key: JSIWMCPKRRHPKJ-UHFFFAOYSA-N
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Description

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core or the acetylamino group.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may enhance binding affinity, while the chloro-methylphenyl group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Acetylamino-substituted compounds: These compounds have the acetylamino group, which can enhance binding affinity and biological activity.

    Chloro-methylphenyl derivatives: These compounds contain the chloro-methylphenyl group, influencing their chemical properties.

Uniqueness

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C25H21ClN4O3/c1-15-18(26)9-7-12-19(15)28-23(32)14-30-22-13-6-5-11-21(22)29-24(25(30)33)17-8-3-4-10-20(17)27-16(2)31/h3-13H,14H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

JSIWMCPKRRHPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4NC(=O)C

Origin of Product

United States

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